molecular formula C21H19N3O4S B2362019 methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886952-94-9

methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2362019
CAS No.: 886952-94-9
M. Wt: 409.46
InChI Key: DUNKPKZYJNLDJA-UHFFFAOYSA-N
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Description

Methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) discuss a phosphine-catalyzed [4 + 2] annulation technique. This process involves the synthesis of highly functionalized tetrahydropyridines, which are closely related to the molecular structure of interest (Zhu, Lan, & Kwon, 2003).

Stability and Synthesis

  • Stability Analysis : Kažoka et al. (2007) investigated the stability of solutions of similar esters, providing insights into the stability conditions necessary for compounds related to methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Kažoka et al., 2007).

Pharmacological Potency

  • Vasodilator and Antihypertensive Activities : A study by Adachi et al. (1988) on dihydropyridines, which are structurally similar, revealed significant coronary vasodilator and antihypertensive activities. This indicates potential pharmacological applications for related compounds (Adachi et al., 1988).

Molecular Structure and Synthesis

  • Positional Isomer Synthesis : Jiang et al. (2010) synthesized a positional isomer of clopidogrel hydrogen sulfate, using a process that involves compounds structurally similar to the compound (Jiang et al., 2010).

Enaminonitrile Synthesis

  • One-Pot Synthesis Technique : The work by Maruoka et al. (1993) demonstrates a one-pot synthesis method for ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates, a process that may be applicable to synthesizing related compounds (Maruoka, Yamagata, & Yamazaki, 1993).

Properties

IUPAC Name

methyl 3-carbamoyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-28-21(27)24-9-8-15-16(11-24)29-20(17(15)18(22)25)23-19(26)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3,(H2,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNKPKZYJNLDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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